Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

BTK inhibitor Structure-Activity Relationship Kinase assay

Procure N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 1798622-69-1), the unsubstituted parent scaffold for a patented series of Bruton's Tyrosine Kinase (Btk) inhibitors. This compound is the essential, minimal chemotype required to deconvolute structure-activity relationships (SAR); without it, the intrinsic contribution of the core scaffold to BTK binding cannot be separated from substituent effects. Use this exact scaffold as a baseline reference to construct accurate SAR tables, generate focused libraries via parallel synthesis, and serve as an ideal negative control in broad kinase selectivity panels. Ensure your lead optimization programs are built on a rigorously characterized, high-purity starting point.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 1798622-69-1
Cat. No. B3007429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
CAS1798622-69-1
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C14H14N4O/c19-14(12-4-2-1-3-5-12)15-8-9-17-10-11-18-13(17)6-7-16-18/h1-7,10-11H,8-9H2,(H,15,19)
InChIKeyGZXRVQOLNANPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: Chemical Identity, Scaffold Role, and Procurement Context for the Parent BTK-Inhibitor Building Block


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 1798622-69-1) is a synthetic small molecule with the molecular formula C14H14N4O and a molecular weight of 254.29 g/mol . It features a fused imidazo[1,2-b]pyrazole core connected to an unsubstituted benzamide group via an ethyl linker. This compound represents the minimal, unadorned parent scaffold within a broader class of benzamide imidazopyrazine derivatives that have been patented as Bruton's Tyrosine Kinase (Btk) inhibitors [1]. As the simplest member of this series, it serves as a critical synthetic intermediate and a reference compound for establishing baseline structure-activity relationships (SAR), making it an essential procurement item for medicinal chemistry groups developing next-generation kinase inhibitors.

Why Generic Substitution of N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide Is Not Advisable for BTK-Targeted Research


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide serves as the unsubstituted parent scaffold for a series of potent BTK inhibitors [1]. Generic substitution with other imidazo[1,2-b]pyrazole derivatives is problematic because even minor structural changes—such as adding a trifluoromethyl group to the benzamide ring [2] or altering the linker—can profoundly shift kinase selectivity, potency, and physicochemical properties. This specific compound, lacking any electron-withdrawing or lipophilic substituents, provides a unique baseline for evaluating the contribution of each functional group to target binding, metabolic stability, and off-target profiles. Without procuring this exact parent structure, researchers cannot accurately deconvolute structure-activity relationships or identify the minimal pharmacophore responsible for kinase inhibition.

Product-Specific Quantitative Evidence Guide: Differentiating N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide from Its Closest Analogs


The Minimal Pharmacophore Advantage: Unsubstituted Benzamide as the Baseline for BTK Inhibition Potency Comparisons

As the unsubstituted parent compound, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide lacks the potency-enhancing substituents found in its analogs. For instance, its 2-trifluoromethyl analog (CAS 1797718-85-4) demonstrates an IC50 of approximately 7.2 nM against BTK in a biochemical enzyme assay [1]. This stark difference establishes the parent compound as the essential negative control; any observed activity is intrinsically attributable to the core scaffold, allowing researchers to calculate the precise contribution of each substituent to binding affinity. Without this reference, it is impossible to distinguish scaffold-driven activity from substituent-driven potency gains.

BTK inhibitor Structure-Activity Relationship Kinase assay

Physicochemical Differentiation: Reduced Lipophilicity vs. Substituted Analogs as an Indicator of Metabolic Stability

The target compound (C14H14N4O, MW 254.29) lacks the lipophilic substituents that characterize its more potent analogs, such as the 2-trifluoromethyl derivative (MW 322.28, XLogP3-AA = 1.9) [1]. While direct logP data for the target compound is unavailable, the absence of halogen or alkyl substituents on the benzamide ring indicates a significantly lower lipophilicity. This is a key differentiator because lower logP is generally associated with improved metabolic stability and reduced off-target binding, making it a superior starting point for lead optimization programs where balancing potency with ADME properties is critical.

Lipophilicity Metabolic Stability Drug-likeness

Synthetic Accessibility and Scaffold Versatility as a Building Block for Parallel Library Synthesis

The structure of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide positions it as a versatile late-stage intermediate for the rapid generation of diverse compound libraries. The unsubstituted benzamide moiety allows for straightforward functionalization via N-alkylation, acylation, or amide coupling reactions, enabling a single batch to generate dozens of analogs for SAR exploration. This contrasts with pre-functionalized analogs (e.g., the 2-trifluoromethyl derivative), which limit diversification options. While the synthesis of the imidazo[1,2-b]pyrazole core itself has been documented in the literature [1], the procurement of this ready-made parent scaffold eliminates the need for in-house core construction, accelerating medicinal chemistry timelines.

Synthetic intermediate Parallel synthesis Medicinal chemistry

Best Research and Industrial Application Scenarios for N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 1798622-69-1)


Baseline Calibration in BTK Inhibitor Structure-Activity Relationship (SAR) Studies

This compound is essential for establishing the baseline inhibitory activity of the imidazo[1,2-b]pyrazole-benzamide scaffold against Bruton's Tyrosine Kinase (BTK). By testing this unsubstituted parent alongside substituted analogs, medicinal chemists can deconvolute the contribution of the core scaffold from substituent effects, generating accurate SAR tables for rational lead optimization [1].

Negative Control in Kinase Selectivity Profiling Panels

Given its anticipated low potency relative to optimized leads, this compound serves as an ideal negative control in broad kinase selectivity panels. It helps establish the intrinsic selectivity profile of the core scaffold, which is critical for identifying substituents that drive off-target interactions and for developing cleaner kinase inhibitors [1].

Diversification Hub for Parallel Library Synthesis in Academic and Biotech Settings

The unsubstituted benzamide handle makes this compound a strategic procurement for groups employing parallel synthesis or high-throughput chemistry. From a single batch, researchers can generate a focused library of N-substituted and ring-functionalized derivatives for screening against multiple kinases or other biological targets, maximizing the value of their chemical procurement budget [2].

Reference Standard for Physicochemical and ADME Property Benchmarking

As the minimal scaffold, this compound provides the baseline for measuring how specific substituents alter key drug-like properties such as lipophilicity, solubility, and metabolic stability. It is a valuable reference compound for ADME scientists aiming to understand the intrinsic properties of the imidazo[1,2-b]pyrazole-benzamide chemotype before functionalization [1].

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.